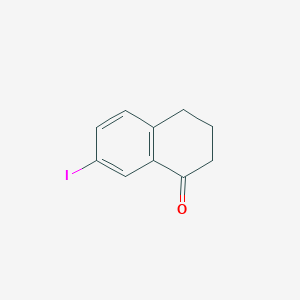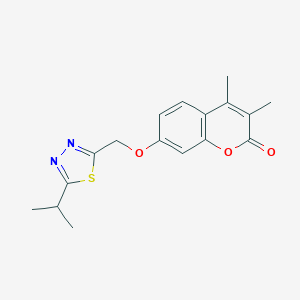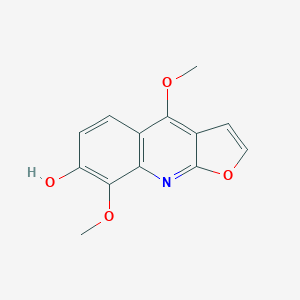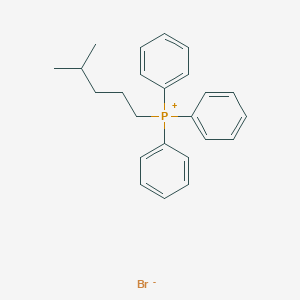![molecular formula C22H17ClN2 B132045 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole CAS No. 23593-71-7](/img/structure/B132045.png)
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
Vue d'ensemble
Description
“1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole” is a chemical compound with the molecular formula C22H17ClN2 . It is also known as Clotrimazole Impurity A or para-Clotrimazole Isomer .
Molecular Structure Analysis
The molecular structure of “1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole” consists of an imidazole group, two phenyl rings, and a phenyl ring with a chloro-substitution at the ortho-position . The molecular weight of the compound is 344.8 g/mol . The compound has a quaternary carbon substituted with an imidazole group .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 475.9±40.0 °C at 760 mmHg, and a flash point of 241.6±27.3 °C . It has a molar refractivity of 105.9±0.5 cm3, and its molar volume is 302.8±7.0 cm3 . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors .Applications De Recherche Scientifique
Anti-Allergic Activities
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . This suggests that “1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole” could potentially be used in the development of new anti-allergic drugs.
Treatment of Allergies
The compound has been linked with piperazine, a molecule known for its wide clinical applications in the therapy of functional diseases, including its anthelmintic, antibacterial, and insecticidal activities . This suggests that “1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole” could be used in the treatment of allergies .
Anti-Inflammatory Activities
The compound has been associated with sulfonamides, derivatives of which have shown good anti-inflammatory activities . This suggests that “1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole” could potentially be used in the development of new anti-inflammatory drugs .
Treatment of Asthma
The compound has shown significant effects on allergic asthma . This suggests that “1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole” could potentially be used in the treatment of asthma .
Treatment of Itching
The compound has shown significant effects on allergic itching . This suggests that “1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole” could potentially be used in the treatment of itching .
Development of New Drugs
The compound has been used in the design and synthesis of new drugs . This suggests that “1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole” could potentially be used in the development of new drugs for various diseases .
Mécanisme D'action
Target of Action
The compound 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole, also known as 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, has been found to exhibit significant effects on both allergic asthma and allergic itching . The primary targets of this compound are H1 receptors , which are known to play a crucial role in allergic reactions .
Mode of Action
This compound interacts with H1 receptors, which are often involved in allergic reactions. It acts as an antagonist, having a higher affinity to H1 receptors than histamine . This means that it can bind to these receptors and block them, preventing histamine from attaching and triggering an allergic response .
Biochemical Pathways
This is because the blocking of these receptors prevents histamine, a compound that plays a key role in allergic reactions, from binding to them and triggering an immune response .
Pharmacokinetics
The compound’s potent anti-allergic effects suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in allergic reactions. By blocking H1 receptors, the compound prevents histamine from triggering an immune response, thereby reducing symptoms of allergies such as itching and inflammation .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)-diphenylmethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLHAFFGFCSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517375 | |
| Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole | |
CAS RN |
23593-71-7 | |
| Record name | 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-CHLOROPHENYL)DIPHENYLMETHYL)-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWC2DU38NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)





![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)

